![molecular formula C10H13BO2 B12964349 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a benzene ring fused with an oxaborole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a boronic acid derivative with a suitable aromatic compound, followed by cyclization to form the benzoxaborole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the boron atom.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can produce a variety of substituted benzoxaboroles .
Scientific Research Applications
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes like phosphodiesterase-4 (PDE4), which is involved in inflammatory processes.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as enhanced stability and reactivity.
Biological Research: It is used in studies related to cell signaling and molecular interactions due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory cytokines. This interaction involves the coordination of the boron atom with the active site of the enzyme, leading to the inhibition of its catalytic function .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its use as a topical treatment for atopic dermatitis.
AN2690: A benzoxaborole antifungal agent with a broad spectrum of activity.
Uniqueness
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structural features, such as the presence of three methyl groups and the particular arrangement of the benzene and oxaborole rings.
Properties
Molecular Formula |
C10H13BO2 |
|---|---|
Molecular Weight |
176.02 g/mol |
IUPAC Name |
1-hydroxy-3,3,7-trimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C10H13BO2/c1-7-5-4-6-8-9(7)11(12)13-10(8,2)3/h4-6,12H,1-3H3 |
InChI Key |
PKTOFBLCJMKQAH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2C(O1)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


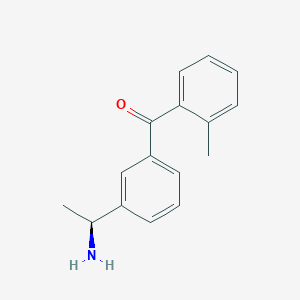


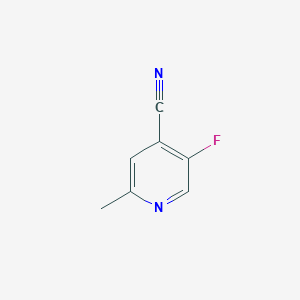
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
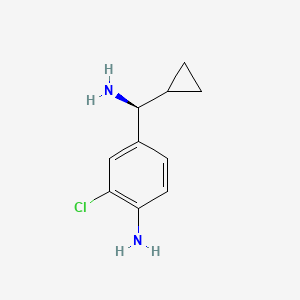

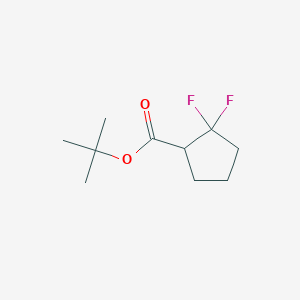
![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
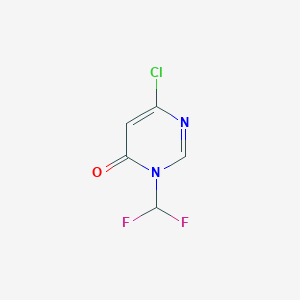
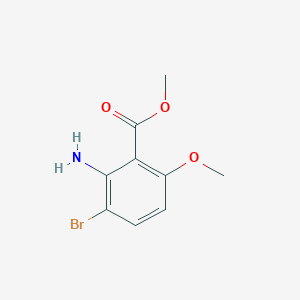
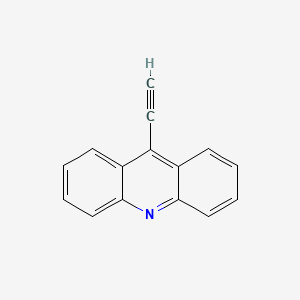

![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
